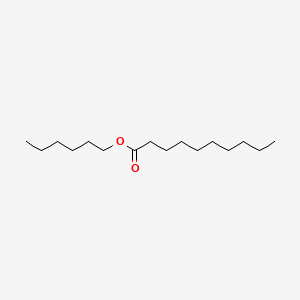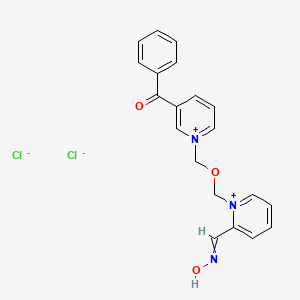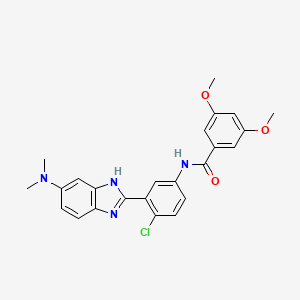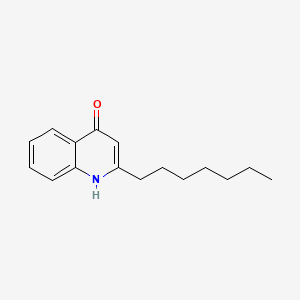
カルトゲニン
概要
説明
カルトゲニンは、2012年に発見された小型の複素環式薬物様化合物です。 カルトゲニンは、再生医療、特に軟骨再生と保護、腱骨癒合、創傷治癒、および四肢の発達に強く関連しています .
科学的研究の応用
Kartogenin has been applied in many regenerative fields, including:
Cartilage Regeneration: Facilitates cartilage repair and promotes the formation of cartilage-like transition zones in tendon-bone junctions.
Tendon-Bone Healing: Stimulates collagen synthesis for wound healing and regulates limb development.
Wound Healing: Enhances the synthesis of cartilage matrix components such as type II collagen and aggrecan.
Limb Development: Regulates limb development in a coordinated manner.
作用機序
カルトゲニンは、いくつかの分子経路を通じてその効果を発揮します。
フィラミンA/CBFβ/RUNX1経路: 軟骨修復と軟骨形成分化に関与しています.
Ihh経路: 四肢の発達に役割を果たしています.
TGFβ/Smad経路: コラーゲン合成と創傷治癒を調節します.
miR-146a/NRF2軸: 細胞内活性酸素種を調節し、マトリックス分解酵素の発現を阻害します.
生化学分析
Biochemical Properties
Kartogenin has been reported to improve chondrogenic differentiation of mesenchymal stem cells . It interacts with various biomolecules, such as enzymes and proteins, to induce chondrogenesis . The nature of these interactions involves the modulation of various biochemical reactions that lead to the differentiation of stem cells into chondrocytes .
Cellular Effects
Kartogenin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances the synthesis of cartilage matrix components such as type II collagen and aggrecan in a dose-dependent manner . It also suppresses the expression of matrix degradation enzymes such as MMP13 and ADAMTS5 .
Molecular Mechanism
The molecular mechanism of Kartogenin involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it modulates intracellular reactive oxygen species in IL-1-stimulated chondrocytes by up-regulating nuclear factor erythroid 2-related factor 2 (NRF2) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kartogenin change over time. It has been observed that Kartogenin barely affects the cell proliferation of chondrocytes; however, it significantly enhances the synthesis of cartilage matrix components . It also exhibits good stability, making it suitable for long-term studies .
Dosage Effects in Animal Models
In animal models, the effects of Kartogenin vary with different dosages. For instance, intra-articular administration of Kartogenin ameliorated cartilage degeneration and inhibited subchondral bone sclerosis in an experimental OA mouse model
Metabolic Pathways
Kartogenin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
Kartogenin has been encapsulated in nanoparticles due to its hydrophobicity . This allows for its transport and distribution within cells and tissues. The nanoparticles interact with mesenchymal stem cells, showing evidence of increased uptake .
準備方法
合成経路と反応条件
カルトゲニンは、さまざまな方法で合成できます。一般的な方法の1つは、カルトゲニン放出性ポリ(乳酸-コ-グリコール酸)マイクロ粒子を間葉系幹細胞凝集体に組み込む方法です。 この方法は、間葉系幹細胞を軟骨細胞に分化させるのに役立ちます .
工業生産方法
カルトゲニンの工業生産には、ポリカプロラクトンやポリ(乳酸-コ-グリコール酸)などの生分解性合成ポリマーを使用します。 これらのポリマーは、カルトゲニンを持続的に送達できる電気紡糸膜を作成するために使用されます .
化学反応の分析
反応の種類
カルトゲニンは、加水分解やポリマーとの相互作用など、さまざまな化学反応を起こします。 カルトゲニンは、疎水性であるため、ナノ粒子に封入されています .
一般的な試薬と条件
カルトゲニンの調製に使用される一般的な試薬には、ポリ(乳酸-コ-グリコール酸)、ポリカプロラクトン、クルクミンなどがあります。 反応条件には、通常、注射可能なハイドロゲルと電気紡糸技術の使用が含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物には、制御された方法でカルトゲニンを送達できるカルトゲニン負荷ナノ粒子と電気紡糸膜が含まれます .
科学研究への応用
カルトゲニンは、以下の多くの再生医療分野に応用されています。
軟骨再生: 軟骨修復を促進し、腱骨接合部における軟骨様遷移ゾーンの形成を促進します.
腱骨癒合: 創傷治癒のためのコラーゲン合成を促進し、四肢の発達を調節します.
創傷治癒: II型コラーゲンやアグレカンなどの軟骨マトリックス成分の合成を強化します.
四肢の発達: 四肢の発達を調整された方法で調節します.
類似化合物との比較
カルトゲニンは、軟骨形成を誘導し、軟骨再生を促進する能力においてユニークです。類似化合物には以下が含まれます。
トランスフォーミング成長因子ベータ1 (TGFβ1): 軟骨形成分化に関与していますが、さまざまな細胞タイプに対してより広範な効果を持っています.
骨形成タンパク質 (BMP): 骨と軟骨の形成を促進しますが、カルトゲニンと比較して軟骨再生への特異性が低いです.
線維芽細胞増殖因子2 (FGF2): 細胞の増殖と分化を促進しますが、より幅広い生物学的活性を示します.
特性
IUPAC Name |
2-[(4-phenylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUINPGXGFUMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385074 | |
| Record name | Kartogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-31-5 | |
| Record name | Kartogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kartogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KARTOGENIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KARTOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93BBN11CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















